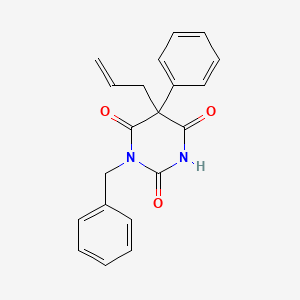
1-Benzyl-5-allyl-5-phenylbarbituric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Allyl-1-benzyl-5-phenylbarbituric acid is a barbiturate derivative known for its complex structure and potential applications in various fields of scientific research. This compound is characterized by the presence of an allyl group, a benzyl group, and a phenyl group attached to the barbituric acid core. Its molecular formula is C20H18N2O3 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyl-1-benzyl-5-phenylbarbituric acid typically involves the reaction of barbituric acid with allyl bromide, benzyl chloride, and phenyl magnesium bromide under controlled conditions. The reaction is carried out in an organic solvent such as acetone or ethanol, with the presence of a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
5-Allyl-1-benzyl-5-phenylbarbituric acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the allyl or benzyl positions using reagents like sodium azide or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
5-Allyl-1-benzyl-5-phenylbarbituric acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of 5-Allyl-1-benzyl-5-phenylbarbituric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various physiological effects, depending on the specific targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyl-5-phenylbarbituric acid: Similar structure but lacks the allyl group.
5-Allyl-5-phenylbarbituric acid: Similar structure but lacks the benzyl group.
1-Benzyl-5-allylbarbituric acid: Similar structure but lacks the phenyl group.
Uniqueness
5-Allyl-1-benzyl-5-phenylbarbituric acid is unique due to the presence of all three functional groups (allyl, benzyl, and phenyl) attached to the barbituric acid core.
Propiedades
Número CAS |
73680-96-3 |
|---|---|
Fórmula molecular |
C20H18N2O3 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
1-benzyl-5-phenyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H18N2O3/c1-2-13-20(16-11-7-4-8-12-16)17(23)21-19(25)22(18(20)24)14-15-9-5-3-6-10-15/h2-12H,1,13-14H2,(H,21,23,25) |
Clave InChI |
OSAVECUEMKXBPU-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1(C(=O)NC(=O)N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1h-Naphth[1,2-d]imidazol-7-ol](/img/structure/B13803814.png)
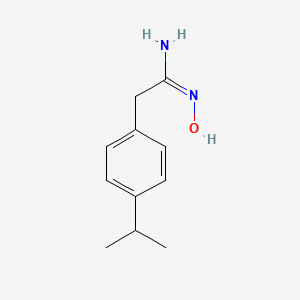
![2,3-Bis[(2-ethylhexyl)oxy]propan-1-ol](/img/structure/B13803824.png)
![N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid](/img/structure/B13803835.png)

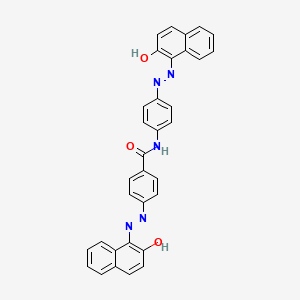
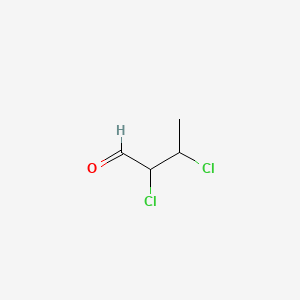
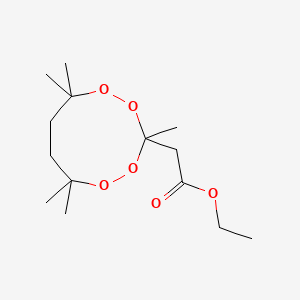
![[Hydroxy-(4-methylphenyl)boranyl]oxy-(4-methylphenyl)borinic acid](/img/structure/B13803874.png)

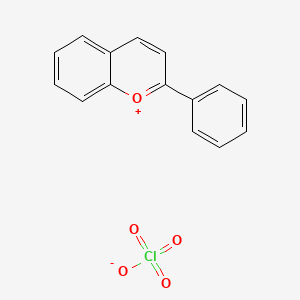

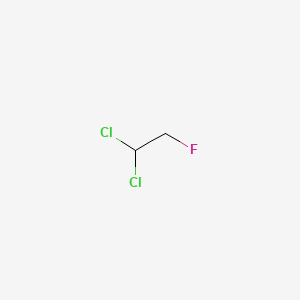
![Sulfamide,N-[(2S)-1,4-dioxan-2-ylmethyl]-N-metyl-N'-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-](/img/structure/B13803902.png)
